REACTION_CXSMILES
|
[C:1]([O:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][C:17]([CH2:20][N:21]2C(=O)C3=CC=CC=C3C2=O)=[CH:16][CH:15]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN.[NH4+].[OH-]>C(O)C>[NH2:21][CH2:20][C:17]1[CH:18]=[CH:19][C:14]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[CH:15][CH:16]=1 |f:1.2,3.4|
|
Name
|
N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide
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Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.21 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
CH2Cl2 MeOH-concd
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 7.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
During this time all of the solid gradually dissolved
|
Type
|
CUSTOM
|
Details
|
followed by precipitation
|
Type
|
ADDITION
|
Details
|
Glacial acetic acid (3.7 ml) was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The white solid was then removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at room temperature
|
Type
|
WASH
|
Details
|
washed with 2×50 ml of saturated aqueous Na2CO3 solution
|
Type
|
EXTRACTION
|
Details
|
Next, the product was extracted
|
Type
|
STIRRING
|
Details
|
by shaking the ethereal solution with 50 ml of 0.5N HCl
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
basified by addition of excess saturated Na2CO3
|
Type
|
EXTRACTION
|
Details
|
was extracted with 100 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The other phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 30° C.
|
Type
|
CUSTOM
|
Details
|
to give 1.58 g (88%)of a very pale yellow, viscous oil
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
|
Smiles
|
NCC1=CC=C(C=C1)C1=C(C=CC=C1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |